![molecular formula C12H22N2O B1485487 trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol CAS No. 2165742-79-8](/img/structure/B1485487.png)
trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol, often referred to as CBP, is a cyclic amide compound that has been studied for its potential uses in a variety of scientific research applications. CBP has been found to have a number of biochemical and physiological effects, and has been the subject of numerous laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Reference Standards
trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol: is utilized as a reference standard in pharmaceutical testing . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods used during the quality control process.
Therapeutic Applications
The compound has potential therapeutic applications due to its structural uniqueness. It’s being explored for its efficacy in various disease models, particularly where piperazine derivatives are known to be beneficial.
Industrial Applications
Beyond its medical potential, trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol may have industrial applications. Its cyclic structure could be useful in the synthesis of polymers or as a building block in organic synthesis.
Anti-tubercular Agents
Research indicates that derivatives of piperazine, which is part of the compound’s structure, are being designed and synthesized for anti-tubercular activity . This suggests that trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol could be a precursor or a candidate for developing new anti-tubercular drugs.
Process Development for Related Compounds
The compound is related to other complex molecules that are under investigation for their pharmacological properties. Novel processes for the preparation of related compounds, which share a similar piperazine structure, have been patented, indicating the importance of this chemical scaffold in drug development .
Drug Polymorphism
Polymorphs of drugs can have different physical properties, which can affect the drug’s stability, solubility, and bioavailability. The compound may be used to study drug polymorphism due to its structural complexity .
Molecular Docking Studies
Molecular docking studies are a part of computer-aided drug design and can predict the orientation of a drug candidate to its targettrans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol could be used in such studies to understand its interaction with biological targets .
Non-toxicity to Human Cells
Compounds with a piperazine moiety have been evaluated for their cytotoxicity on human cells. The non-toxic nature of these compounds makes them suitable candidates for further drug development. This property is significant for trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol as it ensures safety in potential therapeutic applications .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-cyclobutylpiperazin-1-yl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-5-4-11(12)14-8-6-13(7-9-14)10-2-1-3-10/h10-12,15H,1-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNJFTYHGAVNS-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3CCC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)[C@@H]3CC[C@H]3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.